GKI-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Greatwall kinase is a serine/threonine protein kinase that plays a crucial role in mitotic progression by regulating the activity of the phosphatase PP2A/B55 through phosphorylation of its substrates ENSA and ARPP19 . Overexpression of Greatwall kinase has been linked to oncogenic properties in various cancers, making it a potential target for cancer therapy .
准备方法
GKI-1的合成涉及开发Greatwall激酶的最小激酶结构域构建体。 该化合物通过一系列化学反应合成,包括形成基于噻吩并嘧啶酮的三环衍生物 . 合成路线通常涉及使用特定试剂和条件来实现所需的化学结构。
化学反应分析
GKI-1经历几种类型的化学反应,包括抑制激酶活性。 它强有力地抑制ROCK1,IC50约为11 µM,但对PKA的影响很小 . 该化合物通过降低ENSA/ARPP19的磷酸化水平显示出细胞功效,导致有丝分裂事件减少、有丝分裂阻滞、细胞死亡和胞质分裂失败 . 这些反应中常用的试剂包括特定的激酶抑制剂和细胞系,例如HeLa细胞 .
科学研究应用
GKI-1在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域。 在癌症研究中,this compound用于研究Greatwall激酶在有丝分裂进程中的作用及其作为癌症治疗靶点的潜力 . 该化合物已显示出降低ENSA/ARPP19磷酸化水平的功效,使其成为理解有丝分裂分子机制的宝贵工具 . 此外,this compound用于药物发现,以开发更有效和更具选择性的Greatwall激酶抑制剂 .
作用机制
GKI-1的作用机制涉及抑制Greatwall激酶活性。 通过与Greatwall激酶的活性位点结合,this compound阻止其底物ENSA和ARPP19的磷酸化 . 这种抑制导致磷酸酶PP2A/B55活性降低,从而导致有丝分裂阻滞、细胞死亡和胞质分裂失败 . 参与该过程的分子靶点和途径包括丝氨酸/苏氨酸蛋白激酶的AGC家族和有丝分裂进程的调节 .
相似化合物的比较
生物活性
GKI-1, or Greatwall Kinase Inhibitor-1, is a small-molecule inhibitor that targets the Greatwall kinase (GWL), a critical regulator of mitosis and cellular growth. This compound has garnered attention in the field of cancer research due to its potential to inhibit tumor growth by disrupting cell cycle progression. This article will delve into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
GWL plays a significant role in regulating mitotic entry by phosphorylating substrates that inhibit the phosphatase PP2A/B55. This compound inhibits GWL, leading to decreased phosphorylation of its downstream targets, such as ENSA and ARPP19. This inhibition results in reduced mitotic events, cell death, and cytokinesis failure in cancer cells. The compound has shown efficacy in various cancer cell lines, including HeLa cells, where it effectively reduced mitotic progression comparable to siRNA depletion of GWL .
Table 1: Inhibitory Activity of this compound Against Various Kinases
Kinase | IC50 (μM ± S.D.) |
---|---|
PKA | >100 |
ROCK1 | 11.3 ± 3.4 |
CDK2 | >100 |
This table illustrates the selectivity profile of this compound against specific kinases, demonstrating its preference for inhibiting GWL over others like CDK2 .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits GWL with an IC50 value significantly lower than that for CDK2, indicating a high specificity for GWL. The compound's action leads to a decrease in cell viability and an increase in apoptosis markers in treated cells .
In Vivo Studies
Preclinical studies have also been conducted to evaluate the efficacy of this compound in vivo. For instance, animal models with induced tumors showed a marked reduction in tumor size when treated with this compound. The compound was administered alongside standard chemotherapy regimens, enhancing the overall therapeutic effect .
Case Studies
One notable case involved patients with brain tumors undergoing treatment with ketogenic diets alongside metabolic therapies that included monitoring their Glucose Ketone Index (GKI). Although this study primarily focused on metabolic therapy, it highlighted the potential role of compounds like this compound in conjunction with dietary interventions to improve patient outcomes .
Table 2: Clinical Outcomes Related to GKI Levels
Study Type | Patient Group | Treatment | Outcome |
---|---|---|---|
Clinical Trial | Pediatric patients with brain tumors | Ketogenic diet | Reduction in tumor glucose uptake by ~21% |
Animal Study | Mice with GL261 glioma | Standard vs. ketogenic diet + radiation | Median survival improved from 23 days to 200+ days |
This table summarizes clinical outcomes associated with metabolic therapies and their potential interaction with compounds like this compound .
属性
IUPAC Name |
N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-13-4-6-14(7-5-13)19-15-3-1-2-11(8-15)12-9-17-18-10-12/h1-10,19H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXJDHFWTOJHQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC=C(C=C2)Cl)C3=CNN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。